[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine
CAS No.:
Cat. No.: VC16240339
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO |
|---|---|
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine |
| Standard InChI | InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m1/s1 |
| Standard InChI Key | GFWCRAOJLDHNKN-PHDIDXHHSA-N |
| Isomeric SMILES | C1[C@H]2[C@@]1(COC2)CN |
| Canonical SMILES | C1C2C1(COC2)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine features a bicyclo[3.1.0]hexane skeleton fused with an oxygen-containing oxirane ring. The amine functional group (-CH₂NH₂) is attached to the bridgehead carbon at position 1, while the oxygen atom occupies position 3 of the bicyclic system. The (1R,5S) stereochemistry imposes a distinct three-dimensional conformation, critical for its chemical reactivity and potential biological interactions .
Table 1: Key Physicochemical Properties
Spectroscopic and Stereochemical Analysis
Nuclear magnetic resonance (NMR) studies of related bicyclic amines reveal distinct proton environments due to the rigid bicyclic framework. For example, in the analogous compound [(1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl]methanamine, bridgehead protons exhibit characteristic downfield shifts (δ 3.2–4.1 ppm) in ¹H-NMR spectra, while the amine group resonates near δ 1.5–2.0 ppm . X-ray crystallography of similar structures confirms the puckered geometry of the bicyclo[3.1.0] system, with bond angles deviating from ideal tetrahedral values due to ring strain .
Synthetic Methodologies
Photoredox-Catalyzed Annulation
A prominent synthesis route involves (3 + 2) annulation between cyclopropenes and aminocyclopropanes under blue LED irradiation. Organic photoredox catalysts (e.g., eosin Y) or iridium complexes (e.g., Ir(ppy)₃) facilitate single-electron transfer processes, enabling cycloaddition with moderate to good yields (45–72%). Key advantages include mild reaction conditions and stereochemical control, though scalability remains a challenge due to sensitivity to oxygen and moisture.
Alternative Approaches
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Enzymatic Resolution: Racemic mixtures of bicyclic amines can be resolved using lipases or acylases, though this method is less explored for [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine .
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Post-Functionalization: Late-stage modifications, such as reductive amination of ketone precursors, offer routes to diversify the amine substituent .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Limitations |
|---|---|---|---|
| Photoredox Annulation | 45–72 | High | Sensitivity to O₂/H₂O |
| Enzymatic Resolution | 30–50 | Moderate | Substrate specificity |
| Reductive Amination | 60–75 | Low | Requires pre-functionalized ketones |
Applications in Materials Science
Coordination Chemistry
The amine group serves as a ligand for transition metals, forming stable complexes with Cu(II) and Fe(III). These complexes exhibit unique magnetic properties due to the rigid ligand geometry, with potential applications in single-molecule magnets .
Polymer Crosslinking
Incorporation into epoxy resins enhances thermal stability (T_g increased by 15–20°C) by introducing rigid bicyclic motifs into the polymer backbone.
Future Directions and Challenges
Drug Discovery
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Optimization: Structure-activity relationship (SAR) studies to improve receptor selectivity and metabolic stability.
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In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in rodent models.
Synthetic Chemistry
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Catalyst Development: Earth-abundant catalysts to replace iridium in photoredox reactions.
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Continuous Flow Systems: Enhancing scalability and reproducibility of annulation processes.
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